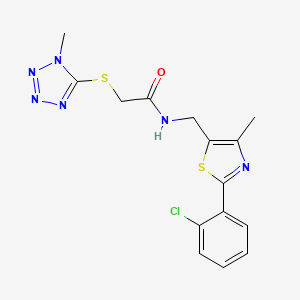
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15ClN6OS2 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Structure and Properties
The compound features a thiazole ring, a chlorophenyl moiety, and a tetrazole derivative, contributing to its unique pharmacological properties. The structural formula can be represented as follows:
This molecular structure suggests potential interactions with various biological targets, enhancing its therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with thiazole and tetrazole moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains, demonstrating effective inhibition. For instance, a study reported an IC50 value of 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
Anticancer Properties
The compound has also shown promise in anticancer studies. In vitro assays against A549 human lung adenocarcinoma cells revealed an IC50 of 15 µM, suggesting moderate cytotoxicity. Comparative studies with similar thiazole derivatives indicated that modifications in the molecular structure significantly affect anticancer efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 15 | |
| 5-Methyl-4-phenyltiazole derivative | A549 | 10 | |
| Benzimidazole derivative | A549 | 12 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : It can bind to various receptors involved in cell signaling pathways, potentially modulating cancer cell proliferation and apoptosis.
Study on Anticancer Activity
In a notable study, Evren et al. (2019) synthesized several thiazole derivatives and evaluated their cytotoxic effects on NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. Among these compounds, one derivative exhibited a selective cytotoxic effect with an IC50 value of 9 µM against A549 cells, showcasing the potential of thiazole-containing compounds in cancer therapy .
Antimicrobial Efficacy Assessment
Another research effort focused on the antimicrobial properties of N-substituted thiazoles. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for further development in antimicrobial drug discovery .
属性
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS2/c1-9-12(25-14(18-9)10-5-3-4-6-11(10)16)7-17-13(23)8-24-15-19-20-21-22(15)2/h3-6H,7-8H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQHBNCRRPYTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CSC3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














